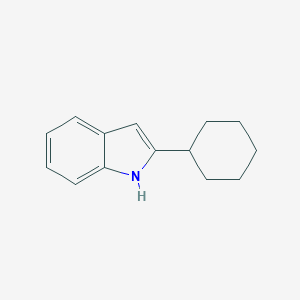

2-Cyclohexyl-1H-indole

Descripción general

Descripción

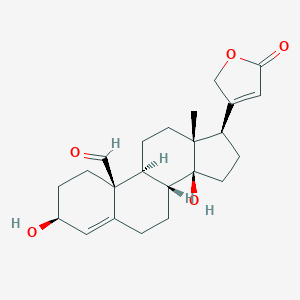

2-Cyclohexyl-1H-indole is a chemical compound with the molecular formula C14H17N . It has an average mass of 199.292 Da and a monoisotopic mass of 199.136093 Da .

Synthesis Analysis

The synthesis of indole derivatives, including this compound, has been a central theme in organic synthesis over the last century . Many methods frequently start from ortho-substituted anilines . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .Molecular Structure Analysis

Indole is a hetero-atomic planar molecule comprising of a benzene ring fused to a pyrrole ring . The indole ring system represents one of the most abundant and important heterocycles in nature .Chemical Reactions Analysis

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The Suzuki–Miyaura (SM) coupling reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date .Physical and Chemical Properties Analysis

This compound has a molecular formula of C14H17N . It has an average mass of 199.292 Da and a monoisotopic mass of 199.136093 Da .Aplicaciones Científicas De Investigación

Synthesis and Functionalization

2-Cyclohexyl-1H-indole is a structural component in many biologically active compounds. Palladium-catalyzed reactions have become important in the synthesis and functionalization of indoles, including this compound, due to their tolerance of a wide range of functionalities and applicability to complex molecules (Cacchi & Fabrizi, 2005).

Antituberculosis Agents

Indole-2-carboxamides, related to this compound, have been identified as promising antituberculosis agents. Specific modifications to the cyclohexyl ring improve activity against Mycobacterium tuberculosis while maintaining good metabolic stability (Kondreddi et al., 2013).

Biological Activities in Pharmaceuticals

The cyclohepta[b]indole structure, similar to cyclohexyl-1H-indole, is found in natural products and pharmaceuticals with a variety of biological activities, including antituberculosis and anti-HIV activities. The synthesis of these compounds has attracted interest from the pharmaceutical industry (Stempel & Gaich, 2016).

Cytotoxic Activity Against Cancer

Indole derivatives, including those related to this compound, have been investigated for their interaction with SARS-CoV-2 and cytotoxic activity against cancer cell lines, indicating potential applications in cancer therapy and antiviral research (Gobinath et al., 2021).

Photocatalytic Applications

Indole and indoline rings, including this compound derivatives, are used in visible-light mediated intermolecular [2 + 2] cycloaddition reactions with alkenes. This process is useful in constructing sp3-rich cyclobutane-fused scaffolds with applications in drug discovery (Oderinde et al., 2020).

Lipase-Catalyzed Kinetic Resolution

The lipase-catalyzed kinetic resolution of trans-1-(2-hydroxycyclohexyl)-indoles, which include this compound derivatives, has been explored in both batch and continuous-flow systems. This process results in highly enantioenriched indole-substituted cyclohexanols and cyclohexyl acetates (Falus et al., 2014).

Direcciones Futuras

Propiedades

IUPAC Name |

2-cyclohexyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-14/h4-5,8-11,15H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAKRLZGEKPHQCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00345903 | |

| Record name | 2-Cyclohexyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13141-48-5 | |

| Record name | 2-Cyclohexyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-Dimethylbenzo[1,2-d:4,5-d']bis(thiazole)](/img/structure/B87645.png)